Non-5-en-4-ol Non-5-en-4-ol
Brand Name: Vulcanchem
CAS No.: 121440-80-0
VCID: VC19131050
InChI: InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

Non-5-en-4-ol

CAS No.: 121440-80-0

Cat. No.: VC19131050

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Non-5-en-4-ol - 121440-80-0

Specification

CAS No. 121440-80-0
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name non-5-en-4-ol
Standard InChI InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3
Standard InChI Key AGJGJUGBPXOLEG-UHFFFAOYSA-N
Canonical SMILES CCCC=CC(CCC)O

Introduction

Structural and Molecular Characteristics

Non-5-en-4-ol exhibits the following structural features:

  • IUPAC Name: Non-5-en-4-ol

  • Molecular Formula: C₉H₁₈O

  • SMILES Notation: CCCCC=CC(CCC)O

  • Molecular Weight: 142.24 g/mol

  • Exact Mass: 142.1358 g/mol

  • InChIKey: AGJGJUGBPXOLEG-UHFFFAOYSA-N

The compound’s double bond at the C5 position introduces geometric isomerism (cis/trans), though specific stereochemical data remain undocumented in available literature. Computational models suggest a bent conformation due to steric interactions between the hydroxyl group and the alkyl chain .

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValue/DescriptionSource
Boiling PointNot reported; estimated ~200–220°C (lit.)Predicted
Density~0.85–0.90 g/cm³ (analogous alkenols)Estimated
SolubilityInsoluble in water; miscible with organic solventsPubChem
Refractive Index~1.44–1.46 (predicted)Estimated
LogP (Octanol-Water)~3.2 (indicative of moderate lipophilicity)Calc.

The compound’s hydroxyl group enables hydrogen bonding, while the nonpolar alkyl chain governs its hydrophobic behavior. Spectroscopic data (e.g., NMR, IR) are critical for structural validation but remain underreported in public databases .

Synthesis and Reactivity

Synthetic Routes

Non-5-en-4-ol can be synthesized via several pathways:

  • Hydration of Non-5-en-4-yne: Acid-catalyzed hydration of the corresponding alkyne may yield the alcohol, though regioselectivity challenges persist .

  • Reduction of Ketones: Catalytic hydrogenation of 5-nonen-4-one using NaBH₄ or LiAlH₄ offers a straightforward route .

  • Biocatalytic Methods: Enzymatic oxidation of non-5-ene by cytochrome P450 enzymes presents a sustainable but underexplored approach .

Reactivity Profile

  • Oxidation: Forms 5-nonen-4-one under strong oxidizing conditions (e.g., KMnO₄).

  • Esterification: Reacts with acyl chlorides to produce esters (e.g., non-5-en-4-yl acetate).

  • Polymerization: The double bond may participate in radical-initiated polymerization, yielding polyolefins .

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